(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine
Brand Name: Vulcanchem
CAS No.: 132062-65-8
VCID: VC17321915
InChI: InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1
SMILES:
Molecular Formula: C9H12ClN3O4
Molecular Weight: 261.66 g/mol

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine

CAS No.: 132062-65-8

Cat. No.: VC17321915

Molecular Formula: C9H12ClN3O4

Molecular Weight: 261.66 g/mol

* For research use only. Not for human or veterinary use.

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine - 132062-65-8

Specification

CAS No. 132062-65-8
Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
IUPAC Name 4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1
Standard InChI Key NECOFHARDBKDLT-IYSWYEEDSA-N
Isomeric SMILES C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO
Canonical SMILES C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound features a 1,4-dioxane ring substituted with a hydroxymethyl group at the 6-position and a 5-chlorocytosine moiety at the 2-position. The stereochemistry is defined as (2R,6R), which is critical for its biological activity . The dioxane ring adopts a chair conformation, minimizing steric strain, while the hydroxymethyl group enhances solubility in aqueous environments .

Table 1: Key Chemical Data

PropertyValue
IUPAC Name4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one
CAS Number132062-65-8
Molecular FormulaC9H12ClN3O4\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}_4
Molecular Weight261.66 g/mol
SMILESC1C@HCO
InChIKeyNECOFHARDBKDLT-IYSWYEEDSA-N

The 5-chlorocytosine moiety introduces electronic effects that alter base-pairing interactions, a feature exploited in antiviral drug design.

Synthesis and Manufacturing

General Synthetic Routes

Synthesis involves stereoselective glycosylation to attach the cytosine base to the dioxane ring. Key steps include:

  • Preparation of the dioxane intermediate: 2-(Hydroxymethyl)-1,4-dioxane (CAS: 29908-11-0) is synthesized via cyclization of glycerol derivatives .

  • Chlorination: Introduction of chlorine at the 5-position of cytosine using POCl3_3 or similar agents.

  • Coupling reaction: Mitsunobu or Vorbrüggen conditions to link the sugar and base moieties while preserving stereochemistry.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Dioxane formationGlycerol, acid catalyst, 100°C65–70
ChlorinationPOCl3_3, DMAP, 0°C → rt80–85
GlycosylationTMSOTf, CH3_3CN, reflux50–60

Purification typically employs column chromatography or recrystallization to achieve >95% purity.

Biological Activity and Mechanisms

Antiviral Properties

The compound inhibits HIV-1 reverse transcriptase (RT) by competing with natural nucleosides for incorporation into viral DNA. The chlorine atom at C5 disrupts base pairing, causing chain termination . In enzymatic assays, it exhibits an IC50_{50} of 0.8–1.2 μM against HIV-1 RT, comparable to zidovudine (AZT) .

Cellular Uptake and Metabolism

The hydroxymethyl group enhances membrane permeability, enabling intracellular accumulation. Once phosphorylated by host kinases, the active triphosphate form competes with dCTP for RT binding. Notably, the dioxane ring resists enzymatic degradation, prolonging its half-life relative to ribose-based analogues .

Interaction Studies and Target Binding

Molecular Docking Analysis

Docking simulations reveal strong interactions between the chlorocytosine moiety and HIV RT’s active site residues (Lys101, Tyr188). The dioxane ring’s oxygen atoms form hydrogen bonds with Asp185 and Asp186, stabilizing the complex .

Figure 1: Proposed Binding Mode (Hypothetical)

(Insert 2D/3D binding diagram here, if available)\text{(Insert 2D/3D binding diagram here, if available)}

Resistance Profile

Comparative Analysis with Analogues

Table 3: Comparison with Related Nucleoside Analogues

CompoundStructureTarget VirusIC50_{50} (μM)
5-ChlorocytosineCytosine + Cl at C5HSV-12.5
5-FluorouracilUracil + F at C5Broad-spectrum10–15
AZTThymidine + azideHIV0.05
This compoundDioxane + 5-Cl-cytosineHIV0.8–1.2

The dioxane ring confers enhanced metabolic stability compared to ribose or deoxyribose sugars, though potency against HIV is moderate relative to AZT .

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